molecular formula C23H26N2O3 B4850648 (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B4850648
M. Wt: 378.5 g/mol
InChI Key: VIVZNFLVLKUPNY-BOPFTXTBSA-N
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Description

(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) and a conjugated system involving a phenyl ring substituted with tert-butyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 4-nitrobenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde groups of the starting materials and a suitable nitrile source, such as malononitrile, under basic conditions. This reaction forms the desired enone structure with the nitrile group.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Ammonia or primary amines for nucleophilic substitution.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Amides or other derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Antioxidant Properties: The phenolic hydroxyl group may impart antioxidant properties, making it useful in biological studies.

Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. For example:

    Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating catalytic reactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Lacks the tert-butyl groups, which may affect its stability and reactivity.

    (2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenylprop-2-enenitrile: Lacks the nitro group, which may affect its electronic properties.

Uniqueness

    Stability: The presence of tert-butyl groups enhances the stability of the compound.

    Reactivity: The nitro group provides unique reactivity, making it suitable for specific applications.

Properties

IUPAC Name

(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-22(2,3)19-12-15(13-20(21(19)26)23(4,5)6)11-17(14-24)16-7-9-18(10-8-16)25(27)28/h7-13,26H,1-6H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVZNFLVLKUPNY-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile

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